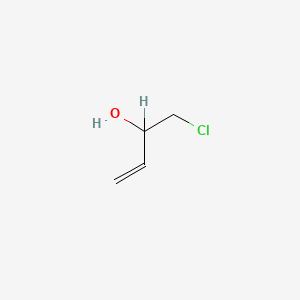
1-Chloro-2-hydroxy-3-butene
説明
1-Chloro-2-hydroxy-3-butene, also known as this compound, is a useful research compound. Its molecular formula is C4H7ClO and its molecular weight is 106.55 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Chemical Synthesis
1-Chloro-2-hydroxy-3-butene serves as a valuable intermediate in organic synthesis. Its utility arises from its ability to participate in various chemical reactions, including:
- Aminolysis Reactions : The compound can undergo aminolysis to produce various derivatives that are useful in pharmaceuticals and agrochemicals. For example, it has been studied for its aminolysis products which can lead to the development of bioactive compounds .
- Formation of Reactive Metabolites : In biological systems, this compound can be bioactivated to form highly reactive metabolites. These metabolites can interact with biomolecules such as proteins and DNA, which is crucial for understanding drug metabolism and toxicity .
Agrochemical Applications
In the agrochemical sector, this compound is recognized for its role as an intermediate in the synthesis of various pesticides and herbicides. Its chlorohydrin structure allows it to participate in reactions that yield effective agrochemical agents. The compound's reactivity makes it suitable for developing formulations that enhance crop protection against pests and diseases .
Biological Research
Recent studies have highlighted the potential roles of this compound in biological systems:
- Toxicity Studies : Research has indicated that this compound can lead to the formation of toxic metabolites, contributing to adverse drug reactions. The study of myeloperoxidase-mediated metabolism of alkenes like this compound provides insights into mechanisms of toxicity and carcinogenicity associated with alkene hydrocarbons .
- Cross-Linking Metabolites : Further bioactivation of this compound yields cross-linking metabolites that are highly reactive towards cellular components. This property is significant for understanding the molecular basis of alkene-induced toxicity and potential therapeutic interventions .
Summary Table of Applications
| Application Area | Description |
|---|---|
| Chemical Synthesis | Intermediate for aminolysis reactions; formation of reactive metabolites |
| Agrochemicals | Key intermediate in the synthesis of pesticides and herbicides |
| Biological Research | Studies on toxicity; formation of cross-linking metabolites impacting proteins and DNA |
特性
IUPAC Name |
1-chlorobut-3-en-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7ClO/c1-2-4(6)3-5/h2,4,6H,1,3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIPLRXXGXUVQRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(CCl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7ClO | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60870746 | |
| Record name | 1-Chloro-2-hydroxy-3-butene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60870746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
106.55 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
671-56-7 | |
| Record name | 3-Buten-2-ol, 1-chloro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=671-56-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Chloro-2-hydroxy-3-butene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000671567 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Chloro-2-hydroxy-3-butene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60870746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















